molecular formula C6H13Cl3Si B020064 Trichloro(3,3-dimethylbutyl)silane CAS No. 105732-02-3

Trichloro(3,3-dimethylbutyl)silane

Cat. No.: B020064
CAS No.: 105732-02-3
M. Wt: 219.6 g/mol
InChI Key: SJADGKAUTXKTQE-UHFFFAOYSA-N
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Description

Trichloro(3,3-dimethylbutyl)silane is an organosilicon compound with the molecular formula C6H13Cl3Si. It is a colorless liquid that is primarily used in organic synthesis and surface modification. The compound is characterized by the presence of three chlorine atoms attached to a silicon atom, which is further bonded to a 3,3-dimethylbutyl group. This unique structure imparts specific chemical properties that make it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3,3-dimethylbutyl)silane can be synthesized through the hydrosilylation reaction, where trichlorosilane reacts with 3,3-dimethyl-1-butene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of 3,3-dimethylbutylsilane. This process is carried out in a chlorination reactor, where the silane is exposed to chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction parameters to prevent side reactions and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3,3-dimethylbutyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trichloro(3,3-dimethylbutyl)silane finds applications in various fields of scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

    Surface Modification: The compound is employed to modify the surface properties of materials, enhancing their hydrophobicity or adhesion characteristics.

    Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Research: this compound is used in the functionalization of biomolecules and the development of biosensors.

Mechanism of Action

The mechanism of action of trichloro(3,3-dimethylbutyl)silane involves the reactivity of the silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The compound can also undergo hydrolysis, forming silanols that can further react to form siloxane bonds. These reactions are crucial in the modification of surfaces and the synthesis of complex organosilicon structures .

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.

    Methyltrichlorosilane (CH3SiCl3): Employed in the synthesis of silicone polymers.

    Dimethyldichlorosilane ((CH3)2SiCl2): Used in the production of siloxane polymers.

Uniqueness: Trichloro(3,3-dimethylbutyl)silane is unique due to the presence of the 3,3-dimethylbutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over surface properties and reactivity .

Properties

IUPAC Name

trichloro(3,3-dimethylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3Si/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJADGKAUTXKTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556003
Record name Trichloro(3,3-dimethylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105732-02-3
Record name Trichloro(3,3-dimethylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-Dimethylbutyl)trichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 8.4 g (0.1 mol) of 3,3-dimethyl-1-butene, and 13.6 g (0.1 mol) of Cl3SiH. Pt Catalyst solution was added (0.05 ml) at 24° C., causing a rapid exothermic reaction to 57° C. in 4 min. Vacuum distillation yielded 1.82 g (8.3%) of Cl3SiCH2CH2CMe3 and 11.95 g (59.8%) of Et3SiCH2CH2CMe3. This example shows that Cl3SiH is an effective promoter at the equimolar level for the reaction between Et3SiH and 3,3-dimethyl-1-butene.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Yield
8.3%
Yield
59.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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